Cas no 38113-86-9 (Methyl 4-hydroxyquinoline-3-carboxylate)

Methyl 4-hydroxyquinoline-3-carboxylate structure
38113-86-9 structure
Produktname:Methyl 4-hydroxyquinoline-3-carboxylate
CAS-Nr.:38113-86-9
MF:C11H9NO3
MW:203.194062948227
MDL:MFCD08436132
CID:321243
PubChem ID:279958

Methyl 4-hydroxyquinoline-3-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Methyl 4-hydroxyquinoline-3-carboxylate
    • 3-Quinolinecarboxylicacid, 4-hydroxy-, methyl ester
    • 4-hydroxy-3-Quinolinecarboxylic acid methyl ester
    • 4-Hydroxyquinoline-3-carboxylic acid methyl ester
    • methyl 4-oxo-1H-quinoline-3-carboxylate
    • NSC 131273
    • DTXSID40959063
    • SB71583
    • Z3211605197
    • SB69071
    • 61707-79-7
    • A873922
    • methyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
    • NSC-131273
    • CHEMBL4459189
    • AKOS015919684
    • NSC131273
    • CS-0061861
    • Methyl 4-oxo-1,4-dihydro-3-quinolinecarboxylate
    • 38113-86-9
    • methyl4-oxo-1,4-dihydroquinoline-3-carboxylate
    • AKOS015997386
    • SCHEMBL23564828
    • MFCD08436132
    • AS-41616
    • SCHEMBL2052030
    • EN300-629735
    • Methyl4-hydroxyquinoline-3-carboxylate
    • 3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-, methyl ester
    • DB-358310
    • DB-230780
    • MDL: MFCD08436132
    • Inchi: InChI=1S/C11H9NO3/c1-15-11(14)8-6-12-9-5-3-2-4-7(9)10(8)13/h2-6H,1H3,(H,12,13)
    • InChI-Schlüssel: VFKCZUXTGSMROI-UHFFFAOYSA-N
    • Lächelt: OC1C2C(=CC=CC=2)N=CC=1C(OC)=O

Berechnete Eigenschaften

  • Genaue Masse: 203.05827
  • Monoisotopenmasse: 203.058243149g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 15
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 322
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topologische Polaroberfläche: 55.4Ų

Experimentelle Eigenschaften

  • Dichte: 1.327
  • Siedepunkt: 321.6±22.0 °C at 760 mmHg
  • Flammpunkt: 148.3±22.3 °C
  • PSA: 55.4
  • Dampfdruck: 0.0±0.7 mmHg at 25°C

Methyl 4-hydroxyquinoline-3-carboxylate Sicherheitsinformationen

Methyl 4-hydroxyquinoline-3-carboxylate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-629735-2.5g
methyl 4-hydroxyquinoline-3-carboxylate
38113-86-9 95%
2.5g
$142.0 2023-07-10
Enamine
EN300-629735-0.05g
methyl 4-hydroxyquinoline-3-carboxylate
38113-86-9 95%
0.05g
$19.0 2023-07-10
Enamine
EN300-629735-0.1g
methyl 4-hydroxyquinoline-3-carboxylate
38113-86-9 95%
0.1g
$28.0 2023-07-10
Alichem
A189000882-10g
Methyl 4-hydroxyquinoline-3-carboxylate
38113-86-9 98%
10g
$469.30 2023-09-02
Fluorochem
092040-1g
Methyl 4-hydroxyquinoline-3-carboxylate
38113-86-9 95%
1g
£78.00 2022-03-01
Enamine
EN300-629735-5.0g
methyl 4-hydroxyquinoline-3-carboxylate
38113-86-9 95%
5.0g
$240.0 2023-07-10
Enamine
EN300-629735-10.0g
methyl 4-hydroxyquinoline-3-carboxylate
38113-86-9 95%
10.0g
$339.0 2023-07-10
Chemenu
CM145798-10g
Methyl 4-hydroxyquinoline-3-carboxylate
38113-86-9 95%
10g
$*** 2023-05-30
Fluorochem
092040-10g
Methyl 4-hydroxyquinoline-3-carboxylate
38113-86-9 95%
10g
£318.00 2022-03-01
Enamine
EN300-629735-0.5g
methyl 4-hydroxyquinoline-3-carboxylate
38113-86-9 95%
0.5g
$65.0 2023-07-10

Methyl 4-hydroxyquinoline-3-carboxylate Verwandte Literatur

  • 1. Azabenzocycloheptenones. Part XIV. Cyclisation of amino-acid derivatives to tetrahydro-1-benzazepin-5-ones and tetrahydroquinolin-4-ones
    G. R. Proctor,W. I. Ross,A. Tapia J. Chem. Soc. Perkin Trans. 1 1972 1803

Related Articles

Artikel empfehlen

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:38113-86-9)Methyl 4-hydroxyquinoline-3-carboxylate
A873922
Reinheit:99%
Menge:5g
Preis ($):302.0